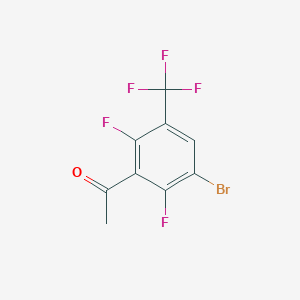
3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H3BrF5O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an acetophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution pattern on the aromatic ring. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to alcohols using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include substituted acetophenones, carboxylic acids, alcohols, and coupled aromatic compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine atoms and the bulky trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 3-Bromo-2,6-difluoro-5-(trifluoromethyl)acetophenone is unique due to its specific substitution pattern on the acetophenone core. This unique structure imparts distinct chemical and physical properties, such as higher reactivity in substitution reactions and enhanced stability under various conditions .
Eigenschaften
Molekularformel |
C9H4BrF5O |
|---|---|
Molekulargewicht |
303.02 g/mol |
IUPAC-Name |
1-[3-bromo-2,6-difluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4BrF5O/c1-3(16)6-7(11)4(9(13,14)15)2-5(10)8(6)12/h2H,1H3 |
InChI-Schlüssel |
FJEAXHPNEPJULT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=CC(=C1F)Br)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-Dichloro-4-pyridyl)-N-[5-(methylthio)-4H-1,2,4-triazol-3-YL]urea](/img/structure/B12858301.png)
![Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B12858318.png)
![2-(Chloromethyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12858322.png)
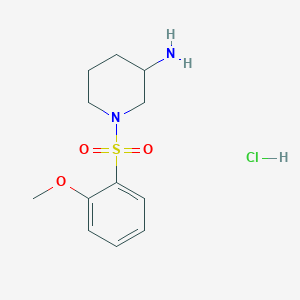
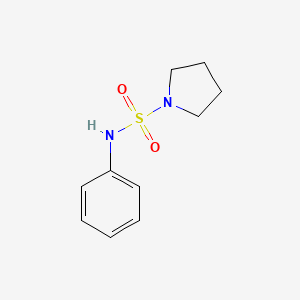

![3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl](/img/structure/B12858334.png)

![5-Fluoro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B12858352.png)
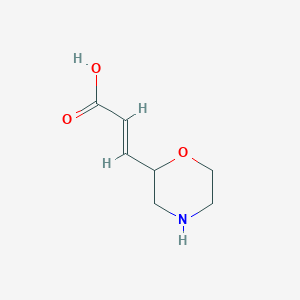

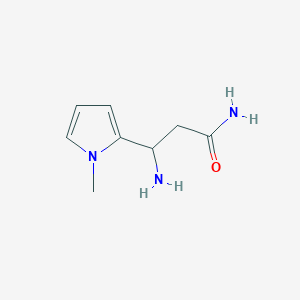

![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)
